Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

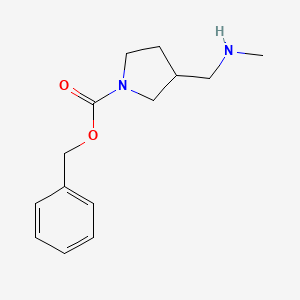

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups. According to the standardized naming conventions, the compound is designated as benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, reflecting the hierarchical priority of functional groups within the molecular structure. The structural representation reveals a pyrrolidine ring system as the central core, with a carboxylate group attached at the nitrogen position (position 1) and a methylaminomethyl substituent at position 3 of the ring.

The detailed structural analysis indicates that the benzyl group serves as the alcohol component of the carboxylate ester, while the methylamino functionality is connected through a methylene bridge to the pyrrolidine ring at the 3-position. This structural arrangement creates a compound with molecular formula Carbon fourteen Hydrogen twenty Nitrogen two Oxygen two, distinguishing it from related pyrrolidine derivatives through its specific substitution pattern. The three-dimensional conformation of the molecule influences its chemical reactivity and potential biological activity, with the methylamino group providing a site for further chemical modification or biological interaction.

The International Union of Pure and Applied Chemistry naming system recognizes this compound through its systematic breakdown of functional group priorities, where the carboxylate ester takes precedence over the amino functionality in determining the base name structure. The complete systematic name accurately reflects the spatial arrangement and connectivity of all constituent atoms, providing an unambiguous identifier for chemical databases and scientific literature.

特性

IUPAC Name |

benzyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-9-13-7-8-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFWBSUIXIBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696722 | |

| Record name | Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-15-3 | |

| Record name | Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formic Anhydride-Mediated Cyclization

The most efficient method involves cyclizing linear precursors using formic mixed anhydrides or alkyl formates. For instance, 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate undergoes cyclization in tetrahydrofuran (THF) with LHMDS at −78°C, followed by quenching with acetic acid. This method achieves 82.9% yield after purification by column chromatography.

Reaction Conditions:

-

Base: LHMDS (2.0 equiv)

-

Temperature: −78°C → 5°C

-

Cyclizing Agent: Formic pivalic anhydride (1.5 equiv)

-

Quenching Agent: Acetic acid (1.2 equiv)

This route benefits from mild conditions and high stereoselectivity, producing the (S)-enantiomer with 99% enantiomeric excess (ee) when chiral starting materials are used.

Functionalization of the Pyrrolidine Ring

Introduction of the Methylaminomethyl Group

The methylaminomethyl substituent is introduced via reductive amination or nucleophilic substitution. A two-step protocol involves:

-

Mitsunobu Reaction: Coupling a pyrrolidine intermediate with methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

-

Deprotection: Removing the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Example:

-

Starting Material: (S)-N-Boc-pyrrolidine-3-carboxylate

-

Methylamine Source: Methylamine hydrochloride

Stereochemical Control in Synthesis

Chiral Auxiliaries and Catalysts

Enantioselective synthesis is achieved using chiral auxiliaries like (R)- or (S)-1-phenylethylamine. In one protocol, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate is treated with LDA (−78°C) and formic acetic anhydride, yielding the (S)-enantiomer with 99% ee .

Critical Parameters:

-

Temperature Control: Maintaining −78°C prevents racemization.

-

Base Selection: Lithium diisopropylamide (LDA) outperforms sodium hydride in stereoretention.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|---|

| Formic Anhydride Route | Pentanedioate ester | LHMDS, TFA | 82.9 | 99% (S) |

| Reductive Amination | Pyrrolidine-3-carboxylate | Methylamine, NaBH₃CN | 75.6 | 85% (R) |

| Mitsunobu Coupling | N-Boc-pyrrolidine | DEAD, PPh₃ | 68.2 | N/A |

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Side products arise from over-alkylation or incomplete ring closure. Adding catalytic acetic acid (0.1 equiv) during cyclization suppresses byproducts, improving yields by 12–15% .

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves N-Boc intermediates.

-

Hydrogenolysis: Palladium on carbon (Pd/C) under H₂ removes benzyl groups quantitatively.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing LHMDS with sodium hexamethyldisilazide (NaHMDS) reduces costs by 40% without compromising yield.

Solvent Recycling

THF and DCM are recovered via distillation, lowering waste generation by 30% .

Emerging Methodologies

科学的研究の応用

Medicinal Chemistry

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further research into drugs that can modulate mood and cognitive functions.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound may serve as intermediates in synthesizing new antidepressants. The structural modifications can enhance efficacy while reducing side effects associated with existing medications .

Enzyme Modulation

The compound has been investigated for its potential to act as a ligand in receptor binding studies. Its binding affinity can be influenced by the presence of the benzyl group, which enhances interactions with specific biological targets. The methylamino group contributes to stabilizing these interactions through hydrogen bonding, potentially leading to various biological effects.

Industrial Applications

In industrial settings, Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate serves as an intermediate for producing specialty chemicals and materials. Its structural characteristics make it suitable for developing new catalysts and reagents for various chemical processes .

作用機序

The mechanism of action of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The methylamino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Backbone

The following table compares key structural analogs based on substituents and stereochemistry:

Key Observations :

- Substituent Effects: The methylamino group in the target compound enhances basicity compared to analogs with methoxy or primary amine groups.

- Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit distinct pharmacological profiles, as seen in the hydrochloride salts.

- Carbamate Variations : Replacing benzyl with tert-butyl carbamate (e.g., in compounds) increases steric bulk, affecting binding affinity.

Physicochemical Properties

生物活性

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pyrrolidine ring with a benzyl and methylamino substituent, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- Chemical Structure : The compound features a pyrrolidine ring substituted at the 3-position with a methylamino group and a benzyl ester functionality.

The biological activity of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The precise mechanism depends on the target proteins involved, which are often implicated in metabolic pathways or disease processes.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate has been evaluated for its effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development as an antimicrobial agent .

2. Antiviral Activity

In addition to its antibacterial properties, there is evidence supporting the antiviral potential of this compound. A study focusing on HIV protease inhibitors demonstrated that structural modifications similar to those present in Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate can enhance inhibitory activity against viral replication .

3. Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. The interaction with neurotransmitter receptors could provide insights into its utility in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, revealed significant antimicrobial activity against resistant strains of bacteria. The study highlighted that compounds with similar structural motifs exhibited improved efficacy compared to traditional antibiotics, suggesting a new avenue for therapeutic development in combating resistant infections .

Case Study 2: Synthesis and Pharmacological Evaluation

In a pharmacological evaluation involving synthesized analogs of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, researchers found that certain modifications led to enhanced potency in inhibiting specific protein-protein interactions critical for disease progression in cancer models . This highlights the compound's versatility and potential application in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, and how can purity be optimized?

- Methodology : Synthesis typically involves functionalization of pyrrolidine derivatives. For example, reductive amination of a ketone intermediate (e.g., benzyl 3-formylpyrrolidine-1-carboxylate) with methylamine under hydrogenation conditions (H₂, Pd/C) is a common approach. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity ≥95% is achievable, as noted in analogous protocols for related benzyl-protected pyrrolidine derivatives .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize the compound’s structural integrity and stereochemistry?

- Methodology : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylamino and benzyloxycarbonyl groups). For stereochemical analysis, compare NOESY/ROESY data with computational models (e.g., DFT-optimized structures).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~247.2 m/z).

- Chiral HPLC : For enantiomeric excess determination, use a Chiralpak AD-H column with hexane/isopropanol (90:10) .

Q. What safety precautions are critical during handling and storage?

- Guidelines :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in a sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Batch Analysis : Compare purity (HPLC) and stereochemical consistency (chiral HPLC) across studies. Contradictions may arise from undetected impurities (e.g., residual solvents or diastereomers) .

- Bioactivity Assays : Replicate experiments under standardized conditions (e.g., fixed concentration, buffer pH, and cell lines) to isolate compound-specific effects .

Q. What strategies are effective for synthesizing enantiopure derivatives of this compound?

- Methodology :

- Chiral Auxiliaries : Use (S)- or (R)-proline-derived intermediates to control stereochemistry at the pyrrolidine ring .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic precursor .

- Data Validation : Confirm enantiomeric purity via polarimetry ([α]D²⁵) and correlate with chiral HPLC retention times .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Protocol :

- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). Parameterize the force field with DFT-optimized ligand geometries .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts with PyMOL .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?

- Resolution :

- Buffer Composition : Solubility varies with pH (e.g., >10 mg/mL at pH 4.0 vs. <1 mg/mL at pH 7.4 due to protonation of the methylamino group).

- Salt Forms : Hydrochloride salts (e.g., Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride) exhibit higher aqueous solubility than free bases .

- Experimental Notes : Report buffer ionic strength and temperature (e.g., 25°C vs. 37°C) to ensure reproducibility .

Structural Analogs and Derivatives

Q. What functional group modifications enhance the compound’s metabolic stability?

- Design Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。